molecular formula C10H9ClFNO B13206346 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one

4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13206346
M. Wt: 213.63 g/mol
InChI Key: MYKRJJNYHXRCSB-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 4-position with a 3-chloro-5-fluorophenyl group. The pyrrolidin-2-one scaffold is a five-membered lactam ring, which imparts rigidity and hydrogen-bonding capabilities due to the carbonyl group. The 3-chloro-5-fluorophenyl substituent introduces steric bulk and electron-withdrawing effects, influencing both physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-(3-chloro-5-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)

InChI Key

MYKRJJNYHXRCSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of certain proteins and enzymes. This interaction can lead to various cellular responses, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • Structure : The pyrrolidin-2-one core is substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety.
  • Key Differences: The chloro and fluoro substituents on the phenyl ring are at positions 3 and 4 (vs. 3 and 5 in the target compound), altering electronic distribution.
  • Implications : Enhanced metabolic stability due to the oxadiazole ring, but reduced solubility compared to the target compound .

1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one

  • Structure : Features a diazoacetyl group at the 5-position and a phenyl group at the 4-position.
  • Key Differences: The diazoacetyl group introduces photolability and reactivity, limiting in vivo applications.
  • Implications : Primarily used in photochemical studies or as a synthetic intermediate rather than a drug candidate .

1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Derivatives

  • Structure : Substituted at the 1-position with a 5-chloro-2-hydroxyphenyl group.
  • Key Differences :
    • The hydroxyl group at position 2 enhances antioxidant activity via radical scavenging.
    • Chlorine at position 5 provides electron-withdrawing effects, stabilizing radical intermediates.
  • Implications : Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, suggesting utility in oxidative stress-related therapies .

Crystallographic and Conformational Insights

  • The crystal structure of 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one (monoclinic, P21/n space group) reveals a planar diazoacetyl group and a twisted phenyl-pyrrolidinone dihedral angle (≈30°), suggesting conformational flexibility .
  • In contrast, the target compound’s 3-chloro-5-fluorophenyl group may adopt a different orientation due to steric and electronic effects, influencing protein-binding interactions.

Biological Activity

4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure comprises a pyrrolidinone ring attached to a phenyl group that includes chlorine and fluorine substituents. This compound has garnered attention for its diverse biological activities, particularly in the development of therapeutic agents for various conditions, including depression and cancer.

The molecular formula of this compound is C11_{11}H10_{10}ClFNO. The presence of halogen atoms (chlorine and fluorine) often enhances the pharmacological properties of organic compounds, influencing their interactions with biological targets.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. These compounds may act on various neurotransmitter systems, including serotonin and norepinephrine pathways, which are crucial in mood regulation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrrolidinone derivatives, including this compound. In vitro tests have shown that related compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The halogen substituents are believed to play a significant role in enhancing these bioactivities.

Protoporphyrinogen Oxidase Inhibition

This compound has also been investigated for its potential as a protoporphyrinogen oxidase (PPO) inhibitor. A study reported that a series of N-phenyl pyrrolidin-2-ones demonstrated significant PPO inhibition activities, suggesting that structural modifications could lead to enhanced herbicidal properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituent groups on the phenyl ring can significantly influence the compound's pharmacological profile. For example, analogs with different halogen placements or additional functional groups may exhibit distinct receptor affinities and biological activities .

Compound NameStructural FeaturesUnique Properties
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-oneSimilar phenyl substitution but different halogen placementPotentially different receptor affinity
4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-oneBromine instead of chlorineMay exhibit different biological activity profiles
4-(3-Nitrophenyl)pyrrolidin-2-oneNitro group instead of halogensIncreased polarity may affect pharmacokinetics
4-(3-Methylphenyl)pyrrolidin-2-oneMethyl substitution on phenylAltered lipophilicity potentially affecting absorption

Case Studies

  • Antidepressant Efficacy : In animal models, derivatives similar to this compound were tested for their ability to alleviate symptoms of depression. Results indicated a significant reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.
  • Antimicrobial Testing : A series of pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activity against various strains of bacteria. The results showed that certain modifications led to enhanced efficacy against resistant strains, reinforcing the importance of chemical structure in determining biological activity .

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